molecular formula C11H14N2O5S B5850169 4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine

4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine

Cat. No. B5850169
M. Wt: 286.31 g/mol
InChI Key: PBAKYGSBGDSBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine is a chemical compound that is used in scientific research. It is a sulfonamide derivative that has been found to have various biological activities.

Mechanism of Action

The mechanism of action of 4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine is not fully understood. However, it is believed to work by binding to the active site of enzymes and inhibiting their activity. It may also work by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine has been found to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. It has also been found to reduce the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine in lab experiments is its ability to inhibit the activity of enzymes. This makes it useful for studying the role of enzymes in various biological processes. However, its antibacterial and antifungal properties may interfere with experiments that involve the use of bacteria or fungi.

Future Directions

There are several future directions for research on 4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine. One direction is to study its potential as a treatment for various diseases, including cancer and inflammation. Another direction is to investigate its mechanism of action in more detail, in order to better understand how it works. Additionally, researchers may explore the use of this compound as a tool for studying enzyme activity in living organisms.

Synthesis Methods

The synthesis of 4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine is a multi-step process that involves the reaction of 4-methyl-2-nitrobenzenesulfonyl chloride with morpholine. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified using column chromatography.

Scientific Research Applications

4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine has been found to have various biological activities. It has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase. It has also been found to have antibacterial and antifungal properties.

properties

IUPAC Name

4-(4-methyl-2-nitrophenyl)sulfonylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-9-2-3-11(10(8-9)13(14)15)19(16,17)12-4-6-18-7-5-12/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAKYGSBGDSBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methyl-2-nitrophenyl)sulfonyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.